molecular formula C16H14ClN3 B12024728 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine CAS No. 618092-78-7

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine

Cat. No.: B12024728
CAS No.: 618092-78-7
M. Wt: 283.75 g/mol
InChI Key: PUTKIUGNPCGRAL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and an O-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with O-tolyl ketone under acidic or basic conditions to form the desired pyrazole derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an O-tolyl group.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an O-tolyl group.

Uniqueness: 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is unique due to the presence of both 4-chlorophenyl and O-tolyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

618092-78-7

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3

InChI Key

PUTKIUGNPCGRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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